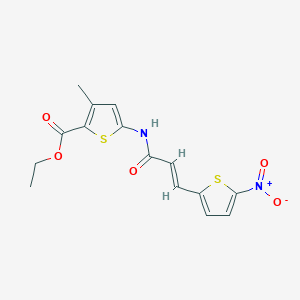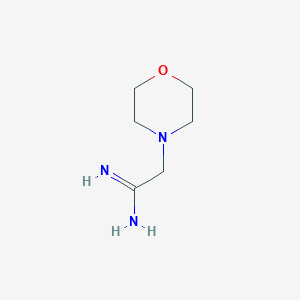
(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate is an organic compound that features a thiophene ring system. Thiophene derivatives are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of nitro and acrylamide groups suggests potential biological activity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the thiophene ring: Starting from simple precursors like butane-2,3-dione and elemental sulfur.
Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Acrylamide formation: Reaction of the nitrothiophene with acryloyl chloride in the presence of a base like triethylamine.
Esterification: Finally, esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The acrylamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Thiophene derivatives are used as ligands in catalytic systems.
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Biology
Pharmaceuticals: Potential use as intermediates in drug synthesis due to the presence of bioactive groups.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Medicine
Antimicrobial Agents: Nitrothiophene derivatives have shown antimicrobial activity.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Agrochemicals: Used in the synthesis of pesticides and herbicides.
Dyes and Pigments: Components in the synthesis of dyes and pigments due to their chromophoric properties.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 3-methyl-5-(3-(5-nitrothiophen-2-yl)acrylamido)thiophene-2-carboxylate would depend on its specific application. For instance:
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Anti-inflammatory Activity: The compound may inhibit specific enzymes or signaling pathways involved in inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylate derivatives: Compounds with similar thiophene ring structures.
Nitrothiophene derivatives: Compounds with nitro groups attached to thiophene rings.
Acrylamide derivatives: Compounds containing the acrylamide functional group.
Uniqueness
Combination of Functional Groups: The unique combination of nitro, acrylamide, and ester groups in a single molecule.
Potential Biological Activity: The presence of multiple bioactive groups suggests diverse biological applications.
This outline provides a comprehensive overview of the compound and its potential applications
Propiedades
IUPAC Name |
ethyl 3-methyl-5-[[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S2/c1-3-22-15(19)14-9(2)8-12(24-14)16-11(18)6-4-10-5-7-13(23-10)17(20)21/h4-8H,3H2,1-2H3,(H,16,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSGWEPAAQTDJZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2895731.png)
![1-[2-Chloro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2895734.png)
![Methyl 2-[(4-chlorophenyl)methyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]acetate](/img/structure/B2895737.png)
![3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]-2-fluoropropanoic acid](/img/structure/B2895739.png)

![2-(3-FURAN-2-YL-[1,2,4]OXADIAZOL-5-YL)-ETHYLAMINE](/img/structure/B2895743.png)
![1-(4-chloro-2-methoxy-5-methylphenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2895744.png)



![N-[(1Z)-(3,5-dimethylpiperidin-1-yl)(phenyl)methylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2895749.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-phenylacetamide](/img/structure/B2895751.png)
